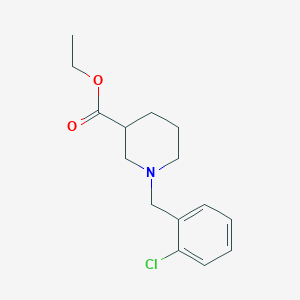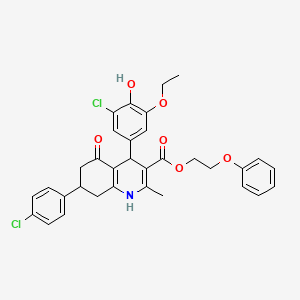
ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. This compound is also known as etizolam, which is a benzodiazepine analog that has been used for the treatment of anxiety disorders and insomnia. However,
作用机制
The mechanism of action of ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate involves the modulation of GABA receptors in the brain. This compound binds to the benzodiazepine site on the GABA receptor, which enhances the binding of GABA to the receptor, leading to increased inhibitory neurotransmission. This mechanism of action is similar to that of benzodiazepines, which are widely used for the treatment of anxiety disorders and insomnia.
Biochemical and Physiological Effects:
Ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate has been found to have several biochemical and physiological effects on the brain and central nervous system. This compound has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood and behavior. Ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate has also been found to decrease the release of glutamate, which is an excitatory neurotransmitter that can cause anxiety and seizures.
实验室实验的优点和局限性
One of the main advantages of using ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate in lab experiments is its high potency and selectivity for the GABA receptor. This compound has been found to be more potent than benzodiazepines and has a higher affinity for the benzodiazepine site on the GABA receptor. However, one of the limitations of using ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate is its potential for abuse and dependence, which can complicate its use in research studies.
未来方向
There are several future directions for the research on ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate. One of the most promising directions is the development of new compounds that target the GABA receptor with higher selectivity and fewer side effects. Another direction is the study of the long-term effects of ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate on the brain and central nervous system, which can provide insights into the mechanisms of anxiety and sleep disorders. Additionally, the use of this compound in combination with other drugs or therapies can lead to the development of new treatments for these disorders.
合成方法
The synthesis of ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate involves the reaction of 2-chlorobenzyl chloride with piperidine in the presence of a base, followed by the reaction of the resulting intermediate with ethyl chloroformate. This method has been reported in several research papers and has been optimized for high yields and purity.
科学研究应用
Ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of this compound is its use as a research tool to study the mechanisms of action of benzodiazepines and related compounds. Ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate has been found to act on the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of anxiety and sleep.
属性
IUPAC Name |
ethyl 1-[(2-chlorophenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-2-19-15(18)13-7-5-9-17(11-13)10-12-6-3-4-8-14(12)16/h3-4,6,8,13H,2,5,7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHCYNHTKSMBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-chlorobenzyl)piperidine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5214800.png)
![ethyl (1-{[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]amino}cyclohexyl)acetate](/img/structure/B5214813.png)


![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(1-naphthylmethyl)propanamide](/img/structure/B5214823.png)

![N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5214834.png)

![N-(4-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5214861.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B5214864.png)
![4-(3,4-dimethylphenyl)-2-[5-nitro-2-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5214867.png)
![3-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5214881.png)
![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214888.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-[3-(methylthio)propyl]benzamide](/img/structure/B5214895.png)